molecular formula C8H5ClF3NO2 B2549451 3-Chloro-5-(trifluoromethoxy)benzamide CAS No. 886503-25-9

3-Chloro-5-(trifluoromethoxy)benzamide

Cat. No.: B2549451
CAS No.: 886503-25-9
M. Wt: 239.58
InChI Key: CRDDYHINQOQMQK-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chloro group (-Cl) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-nitrobenzamide with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for 3-Chloro-5-(trifluoromethoxy)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(trifluoromethoxy)benzamide
  • 3-Chloro-2-(trifluoromethoxy)benzamide
  • 3-Bromo-5-(trifluoromethoxy)benzamide

Uniqueness

3-Chloro-5-(trifluoromethoxy)benzamide is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the benzamide core. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-chloro-5-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDDYHINQOQMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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